Pharmacological Profile Inversion: Superior Antispasmodic Potency vs. Reduced Anesthetic Activity
A head-to-head SAR study identified 2-(diethylamino)-N-(trifluoromethyl-phenyl)acetamide as one of the most promising non-anesthetic lidocaine derivatives. The study showed that a subset of analogs, including the target compound, were significantly more potent than lidocaine in blocking both histamine- and allergen-induced contraction of isolated guinea pig ileum [1]. This enhanced antispasmodic activity is coupled with a substantial reduction in local anesthetic potency, as measured by the nocifensive cutaneous reflex in rats [2].
| Evidence Dimension | Antispasmodic Potency (IC50) and Local Anesthetic Potency |
|---|---|
| Target Compound Data | Significantly more potent than lidocaine in blocking histamine and allergen-induced contraction (P < 0.05). Exhibited reduced potency and shorter duration as a local anesthetic compared to lidocaine. |
| Comparator Or Baseline | Lidocaine (Compound 1): Baseline antispasmodic IC50 against histamine = 1.41 mM, against allergen = 0.38 mM. Baseline local anesthetic IC50 for sodium channel blockade = 0.18 mM. |
| Quantified Difference | Antispasmodic: The target compound is 'significantly more potent' (P < 0.05) than lidocaine. Anesthetic: The target compound's IC50 for sodium channel blockade is 'remarkably higher' than lidocaine's 0.18 mM (e.g., analog JMF2-1 had an IC50 of 25.4 mM, 141-fold higher). |
| Conditions | In vitro assays: Antispasmodic activity was measured on guinea pig ileum contraction induced by histamine (10 µM) or allergen (10 µg/mL). In vivo assay: Anesthetic activity was assessed via the nocifensive cutaneous reflex in rats. |
Why This Matters
For researchers requiring a non-anesthetic spasmolytic, this compound offers a distinct functional profile that lidocaine cannot provide, avoiding confounding anesthetic effects in experimental models.
- [1] Costa, J. C. S., Neves, J. S., de Souza, M. V. N., Siqueira, R. A., Romeiro, N. C., Boechat, N., e Silva, P. M. R., & Martins, M. A. (2008). Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. Bioorganic & Medicinal Chemistry Letters, 18(3), 1162–1166. View Source
- [2] Costa, J. C. S., Neves, J. S., de Souza, M. V. N., Siqueira, R. A., Romeiro, N. C., Boechat, N., e Silva, P. M. R., & Martins, M. A. (2008). Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. Bioorganic & Medicinal Chemistry Letters, 18(3), 1162–1166. View Source
